molecular formula C17H28O4 B14399038 4-(3-Hydroxydec-1-yn-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol CAS No. 89615-54-3

4-(3-Hydroxydec-1-yn-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol

Cat. No.: B14399038
CAS No.: 89615-54-3
M. Wt: 296.4 g/mol
InChI Key: DZVFJKUSRUAPKY-UHFFFAOYSA-N
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Description

4-(3-Hydroxydec-1-yn-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol is a synthetic compound featuring a hexahydro-2H-cyclopenta[b]furan-2,5-diol core substituted with a 3-hydroxydec-1-yn-1-yl chain. This structure shares a cyclopenta[b]furan-diol backbone common to prostaglandin analogs, which are often used in pharmaceuticals for their bioactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxydec-1-yn-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and substitution reagents like alkyl halides. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alkenes, and substituted cyclopentafuran derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3-Hydroxydec-1-yn-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in gene expression. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of cyclopenta[b]furan-diol derivatives with variable substituents. Below is a detailed comparison with analogs identified in the literature and commercial databases:

Structural Features and Functional Group Variations

Table 1: Key Structural and Molecular Comparisons

Compound Name (CAS) Substituent Structure Functional Groups Molecular Formula Molecular Weight Applications/Implications
4-(3-Hydroxydec-1-yn-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol (Target Compound) Dec-1-yn-1-yl chain with 3-hydroxyl Alkyne, hydroxyl C₁₈H₂₈O₄* ~308.4* Potential prostaglandin-like bioactivity
Bimatoprost Impurity 15 (856240-62-5) (S,E)-3-hydroxy-5-phenylpent-1-en-1-yl Alkene, hydroxyl, phenyl C₁₈H₂₄O₄ 304.38 Pharmaceutical impurity; metabolic studies
(3aR,4R,5R,6aS)-4-((E)-3,3-difluoro-4-phenoxybut-1-en-1-yl)... (209861-02-9) 3,3-difluoro-4-phenoxybut-1-en-1-yl Alkene, difluoro, phenoxy C₁₉H₂₂F₂O₅* ~368.4* Enhanced metabolic stability; drug design
4-((E)-4-(3-Chlorophenoxy)-3-hydroxybut-1-en-1-yl)... (Exact Mass 340.078) 4-(3-chlorophenoxy)-3-hydroxybut-1-en-1-yl Alkene, hydroxyl, chlorophenoxy C₁₈H₂₁ClO₅* ~340.8* Metabolite studies; halogen interactions
(3aR,4R,5R,6aS)-4-((E)-3-Hydroxy-3-methyloct-1-en-1-yl)... (2418538-10-8) 3-hydroxy-3-methyloct-1-en-1-yl Alkene, hydroxyl, branched methyl C₁₇H₂₈O₄* ~296.4* Solubility optimization; synthetic analogs

*Calculated based on structural data.

Key Comparative Insights

Alkyne vs. Alkene Substituents :
The target compound’s alkyne group (C≡C) confers distinct reactivity compared to alkenes (C=C) in analogs like Bimatoprost Impurity 15 . Alkynes may participate in click chemistry or exhibit greater stability under oxidative conditions.

Phenoxy groups (e.g., in CAS 209861-02-9) may mimic aromatic pharmacophores in drug candidates.

Chain Length and Branching :
The target’s linear decenyl chain contrasts with shorter or branched chains (e.g., octenyl in CAS 2418538-10-8 ). Longer chains may increase hydrophobicity, affecting membrane permeability.

Hydroxyl Positioning :
The 3-hydroxyl group in the target compound and analogs (e.g., Bimatoprost Impurity 15 ) is critical for hydrogen bonding, a key factor in biological activity.

Research Findings and Implications

  • Therapeutic Potential: The cyclopenta[b]furan-diol core is shared with Bimatoprost, a glaucoma drug, implying possible ocular or anti-inflammatory uses .
  • Metabolic Stability : Fluorinated analogs (e.g., CAS 209861-02-9 ) demonstrate how substituents can mitigate rapid degradation, a consideration for the target compound’s alkyne group.
  • Synthetic Challenges : The alkyne’s reactivity may complicate synthesis, necessitating protective strategies similar to those used for halogenated derivatives .

Properties

CAS No.

89615-54-3

Molecular Formula

C17H28O4

Molecular Weight

296.4 g/mol

IUPAC Name

4-(3-hydroxydec-1-ynyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol

InChI

InChI=1S/C17H28O4/c1-2-3-4-5-6-7-12(18)8-9-13-14-10-17(20)21-16(14)11-15(13)19/h12-20H,2-7,10-11H2,1H3

InChI Key

DZVFJKUSRUAPKY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C#CC1C2CC(OC2CC1O)O)O

Origin of Product

United States

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